
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a hepta-diene backbone with methoxybenzyl and hydroxyl substituents, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the hepta-diene backbone through a series of aldol condensations and Wittig reactions. The stereochemistry is controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the hepta-diene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOH, HCl, various nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzyl derivatives
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine
Industry
Used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
作用机制
The mechanism of action of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The methoxybenzyl group could play a role in enhancing binding affinity or specificity.
相似化合物的比较
Similar Compounds
- (3S,4S,E)-7-((4-hydroxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- (3S,4S,E)-7-((4-methylbenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
Uniqueness
The presence of the methoxy group in (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased solubility or enhanced binding properties.
属性
分子式 |
C17H24O3 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
(3S,4S,5E)-7-[(4-methoxyphenyl)methoxy]-3,5-dimethylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C17H24O3/c1-5-13(2)17(18)14(3)10-11-20-12-15-6-8-16(19-4)9-7-15/h5-10,13,17-18H,1,11-12H2,2-4H3/b14-10+/t13-,17-/m0/s1 |
InChI 键 |
ILXRMNLSHSIAOP-FTCGGANRSA-N |
手性 SMILES |
C[C@@H](C=C)[C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O |
规范 SMILES |
CC(C=C)C(C(=CCOCC1=CC=C(C=C1)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


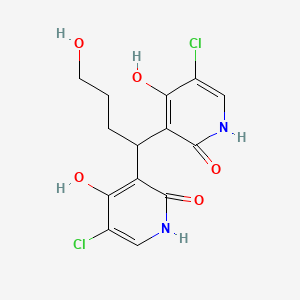
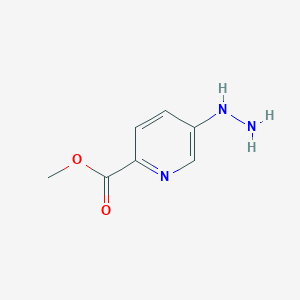
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

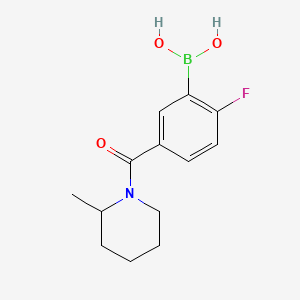
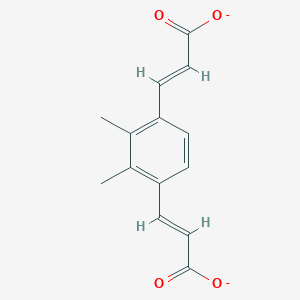
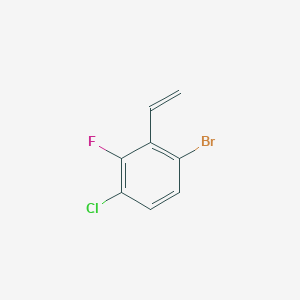
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
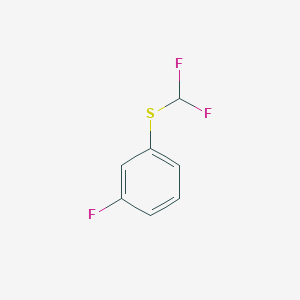
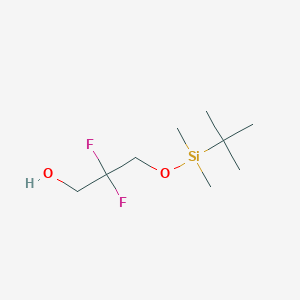
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)
